(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone, along with a phenyl ring substituted with trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-[3,5-dichlorophenyl]propan-2-OL: Similar structure but with dichloro substituents instead of trifluoromethyl groups.
(1R,2S)-1-Amino-1-[3,5-dimethylphenyl]propan-2-OL: Similar structure but with dimethyl substituents.
Uniqueness
The presence of trifluoromethyl groups in (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and interactions with other molecules, thereby enhancing its utility in various applications.
Properties
Molecular Formula |
C11H11F6NO |
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Molecular Weight |
287.20 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9-/m0/s1 |
InChI Key |
BAQGPDKPCBVIPT-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Origin of Product |
United States |
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